Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-
Brand Name: Vulcanchem
CAS No.: 103460-81-7
VCID: VC13429900
InChI: InChI=1S/C9H10Cl4Si/c10-7-9-3-1-8(2-4-9)5-6-14(11,12)13/h1-4H,5-7H2
SMILES: C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCl
Molecular Formula: C9H10Cl4Si
Molecular Weight: 288.1 g/mol

Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-

CAS No.: 103460-81-7

Cat. No.: VC13429900

Molecular Formula: C9H10Cl4Si

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- - 103460-81-7

Specification

CAS No. 103460-81-7
Molecular Formula C9H10Cl4Si
Molecular Weight 288.1 g/mol
IUPAC Name trichloro-[2-[4-(chloromethyl)phenyl]ethyl]silane
Standard InChI InChI=1S/C9H10Cl4Si/c10-7-9-3-1-8(2-4-9)5-6-14(11,12)13/h1-4H,5-7H2
Standard InChI Key KDXKVFHCTVZSJB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCl
Canonical SMILES C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a silicon center bonded to three chlorine atoms and a 2-[4-(chloromethyl)phenyl]ethyl group. The phenyl ring is substituted with a chloromethyl (-CH₂Cl) group at the para position, while the ethyl linker connects this aromatic moiety to the silicon atom . Key identifiers include:

  • IUPAC Name: Trichloro-[2-[4-(chloromethyl)phenyl]ethyl]silane

  • SMILES: C1=CC(=CC=C1CCSi(Cl)Cl)CCl

  • InChI Key: KDXKVFHCTVZSJB-UHFFFAOYSA-N

Physical Properties

PropertyValueSource
Molecular Weight288.1 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point315.3 ± 30.0 °C
Vapor Pressure0.0 ± 0.6 mmHg (25°C)
LogP (Partition Coeff.)6.65

The compound is a colorless to pale yellow liquid at room temperature, reacting violently with water to release hydrogen chloride (HCl) . Its high LogP value indicates significant hydrophobicity, favoring non-polar environments .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves the reaction of 2-[4-(chloromethyl)phenyl]ethanol with trichlorosilane (HSiCl₃) under anhydrous conditions:

  • Reaction Setup: Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Catalyst: Platinum-based catalysts (e.g., Speier’s catalyst) enhance the reaction rate.

  • Temperature: Maintained between 50–80°C to balance reactivity and side-product formation.

The general reaction pathway is:

2-[4-(CH2Cl)C6H4CH2CH2OH+HSiCl32-[4-(CH2Cl)C6H4CH2CH2SiCl3+H2O\text{2-[4-(CH}_2\text{Cl)C}_6\text{H}_4\text{CH}_2\text{CH}_2\text{OH} + \text{HSiCl}_3 \rightarrow \text{2-[4-(CH}_2\text{Cl)C}_6\text{H}_4\text{CH}_2\text{CH}_2\text{SiCl}_3 + \text{H}_2\text{O}

Water is rigorously excluded to avoid premature hydrolysis.

Industrial Manufacturing

Industrial processes utilize continuous-flow reactors with automated monitoring systems to ensure reproducibility and safety. Key considerations include:

  • Scalability: Larger reactors (e.g., 500–1,000 L) with jacketed cooling to manage exothermic reactions.

  • Purity Control: Distillation under reduced pressure (e.g., 10–20 mmHg) isolates the product at >95% purity .

Reactivity and Chemical Applications

Nucleophilic Substitution

The chlorine atoms on silicon are highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols):

R3SiCl+NH3R3SiNH2+HCl\text{R}_3\text{SiCl} + \text{NH}_3 \rightarrow \text{R}_3\text{SiNH}_2 + \text{HCl}

This reactivity is exploited to synthesize siloxanes and silicones for coatings and adhesives .

Hydrolysis and Condensation

In aqueous or moist environments, the compound undergoes hydrolysis:

R3SiCl+H2OR3SiOH+HCl\text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl}

Subsequent condensation forms siloxane networks (Si-O-Si), critical in sol-gel processes for ceramics and hybrid materials .

Surface Functionalization

The chloromethylphenyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals):

  • Biomedical Devices: Enhances adhesion of polymers to implants .

  • Chromatography: Modified silica substrates improve separation efficiency in HPLC (e.g., Newcrom R1 columns) .

Biological and Medical Applications

Drug Delivery Systems

The compound’s hydrophobic backbone facilitates encapsulation of anticancer agents. A study demonstrated its use in coating iron oxide nanoparticles conjugated with thiazole derivatives, achieving 95.65 µg/ml IC₅₀ against gastric cancer cells.

Biocompatible Materials

Functionalized surfaces exhibit reduced protein fouling, making them suitable for biosensors and catheters .

Case Studies in Research

Anticancer Nanoparticles

A 2024 study utilized the compound to functionalize iron oxide nanoparticles, which induced apoptosis in AGS gastric cancer cells via ROS-mediated pathways.

Surface Modification in Chromatography

SIELC Technologies reported a reverse-phase HPLC method using Newcrom R1 columns, achieving baseline separation of the compound with a mobile phase of acetonitrile/water/phosphoric acid .

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